molecular formula C17H26O B14297174 1-Benzylcyclodecan-1-ol CAS No. 113845-62-8

1-Benzylcyclodecan-1-ol

Cat. No.: B14297174
CAS No.: 113845-62-8
M. Wt: 246.4 g/mol
InChI Key: GMQQSXDWTIGABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylcyclodecan-1-ol is an organic compound characterized by a cyclodecane ring substituted with a benzyl group and a hydroxyl group at the first carbon position. This compound is notable for its unique structure, which combines the stability of a cycloalkane with the reactivity of a benzyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylcyclodecan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclodecanone with benzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:

    Reagents: Benzyl chloride, cyclodecanone, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride).

    Conditions: The alkylation reaction is usually carried out at elevated temperatures, while the reduction step is performed at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylcyclodecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), catalysts (e.g., Lewis acids).

Major Products:

    Oxidation: Benzylcyclodecanone, benzylcyclodecanoic acid.

    Reduction: Cyclodecane.

    Substitution: Benzyl halides, benzyl nitrates.

Scientific Research Applications

1-Benzylcyclodecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzylcyclodecan-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

    Pathways: The compound may modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways.

Comparison with Similar Compounds

1-Benzylcyclodecan-1-ol can be compared with other similar compounds, such as:

    Cyclodecanol: Lacks the benzyl group, resulting in different reactivity and applications.

    Benzyl alcohol: Lacks the cyclodecane ring, leading to different physical and chemical properties.

    Cyclodecanone: The ketone analog of this compound, with distinct reactivity and uses.

Properties

CAS No.

113845-62-8

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-benzylcyclodecan-1-ol

InChI

InChI=1S/C17H26O/c18-17(15-16-11-7-6-8-12-16)13-9-4-2-1-3-5-10-14-17/h6-8,11-12,18H,1-5,9-10,13-15H2

InChI Key

GMQQSXDWTIGABE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCCC1)(CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.